

An In-depth Technical Guide to 2-Chloro-3-methylbutane

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Compound of Interest

Compound Name: 2-Chloro-3-methylbutane

Cat. No.: B3192504

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-chloro-3-methylbutane**, a secondary alkyl halide of significant interest in organic chemistry. This document details its synthesis, chemical reactivity, and physical properties, supported by experimental protocols and quantitative data. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Core Compound Properties

2-Chloro-3-methylbutane, with the chemical formula $C_5H_{11}Cl$, is a colorless liquid. It is a structural isomer of pentyl chloride and finds utility as a solvent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[\[1\]](#)

Property	Value	Reference
Molecular Weight	106.59 g/mol	[1]
CAS Number	631-65-2	[1] [2]
Boiling Point	90.4 °C	
Density	0.865 g/cm ³	
InChI Key	JMTRCXPSDMMAGM- UHFFFAOYSA-N	[3]
SMILES	CC(C)C(C)Cl	[4]

Synthesis of 2-Chloro-3-methylbutane

The most common laboratory synthesis of **2-chloro-3-methylbutane** involves the nucleophilic substitution of the hydroxyl group in 3-methyl-2-butanol with a chloride ion. This can be achieved using various chlorinating agents, with hydrochloric acid and thionyl chloride being common choices.

Synthesis from 3-methyl-2-butanol using Hydrochloric Acid

This method is analogous to the synthesis of other tertiary and secondary alkyl chlorides from their corresponding alcohols.[\[5\]](#)[\[6\]](#)[\[7\]](#) The reaction proceeds via an SN1 mechanism, involving the formation of a secondary carbocation.

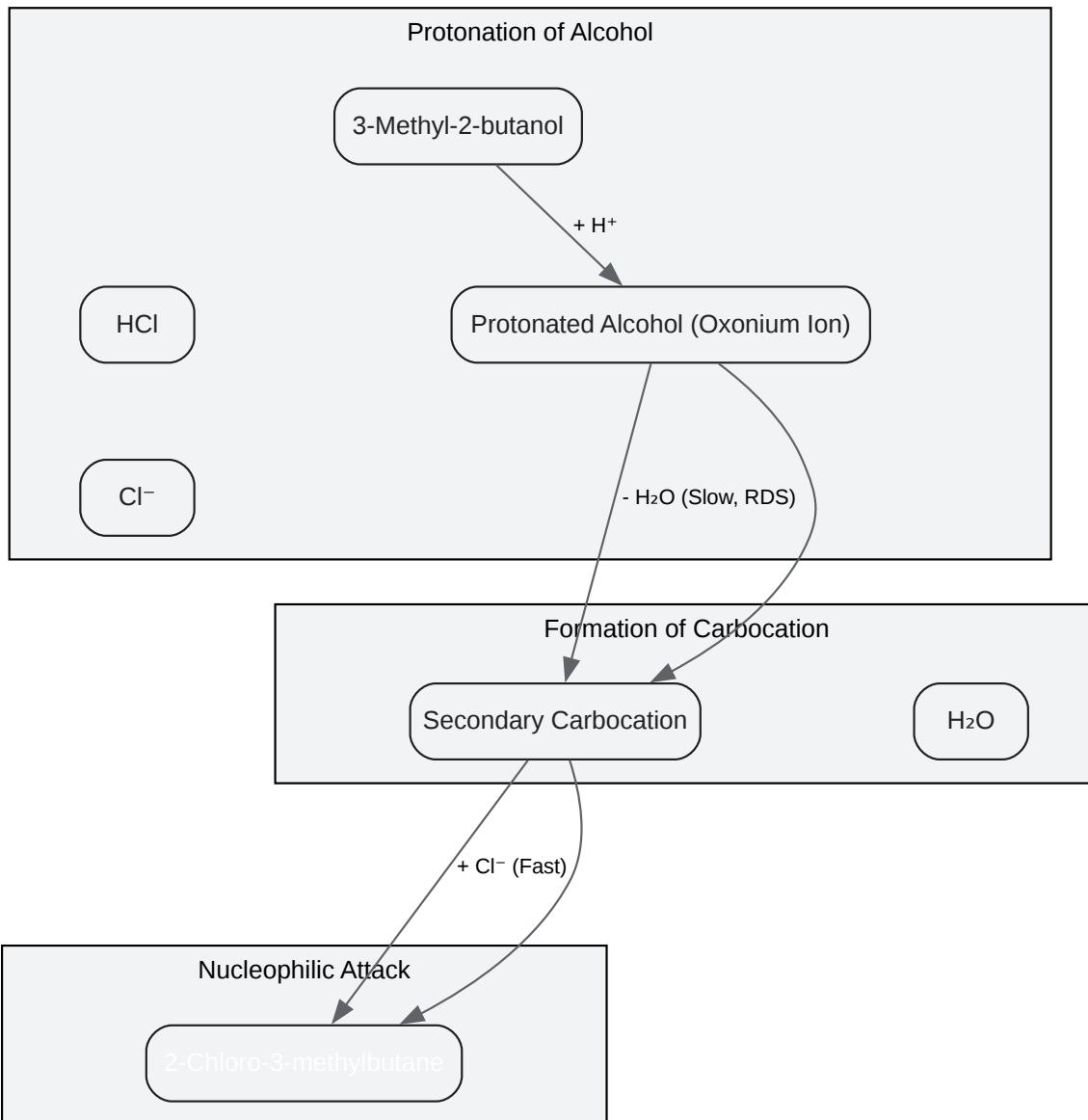
Experimental Protocol:

- Materials: 3-methyl-2-butanol, concentrated hydrochloric acid (12 M), 5% sodium bicarbonate solution, saturated sodium chloride solution, anhydrous calcium chloride.
- Procedure:
 - In a separatory funnel, combine 3-methyl-2-butanol and an excess of cold, concentrated hydrochloric acid.

- Swirl the mixture gently for several minutes without the stopper to allow for initial reaction and pressure release.
- Stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.
- Allow the layers to separate. The upper organic layer contains the product.
- Drain the lower aqueous layer.
- Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize excess acid, vent frequently as CO₂ is evolved), and saturated sodium chloride solution (to aid in drying).
- Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous calcium chloride.
- Decant the dried liquid into a distillation apparatus.
- Purify the **2-chloro-3-methylbutane** by simple distillation, collecting the fraction boiling around 90 °C.

- Expected Yield: While specific yields for this exact reaction are not readily available in the searched literature, similar reactions for secondary alcohols typically result in moderate to good yields, often in the range of 50-70%.

Reaction Mechanism Workflow:



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Caption: SN1 Synthesis of **2-Chloro-3-methylbutane**.

Chemical Reactions of 2-Chloro-3-methylbutane

As a secondary alkyl halide, **2-chloro-3-methylbutane** undergoes both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile/base and the reaction conditions.

Elimination Reactions

Elimination reactions of **2-chloro-3-methylbutane** typically yield a mixture of alkenes. The regioselectivity of the reaction is governed by the steric bulk of the base used.

With a strong, non-bulky base such as sodium ethoxide in ethanol, the major product of the E2 elimination is the more substituted and thermodynamically more stable alkene, 2-methyl-2-butene (Zaitsev's product). The minor product is the less substituted 3-methyl-1-butene (Hofmann product).

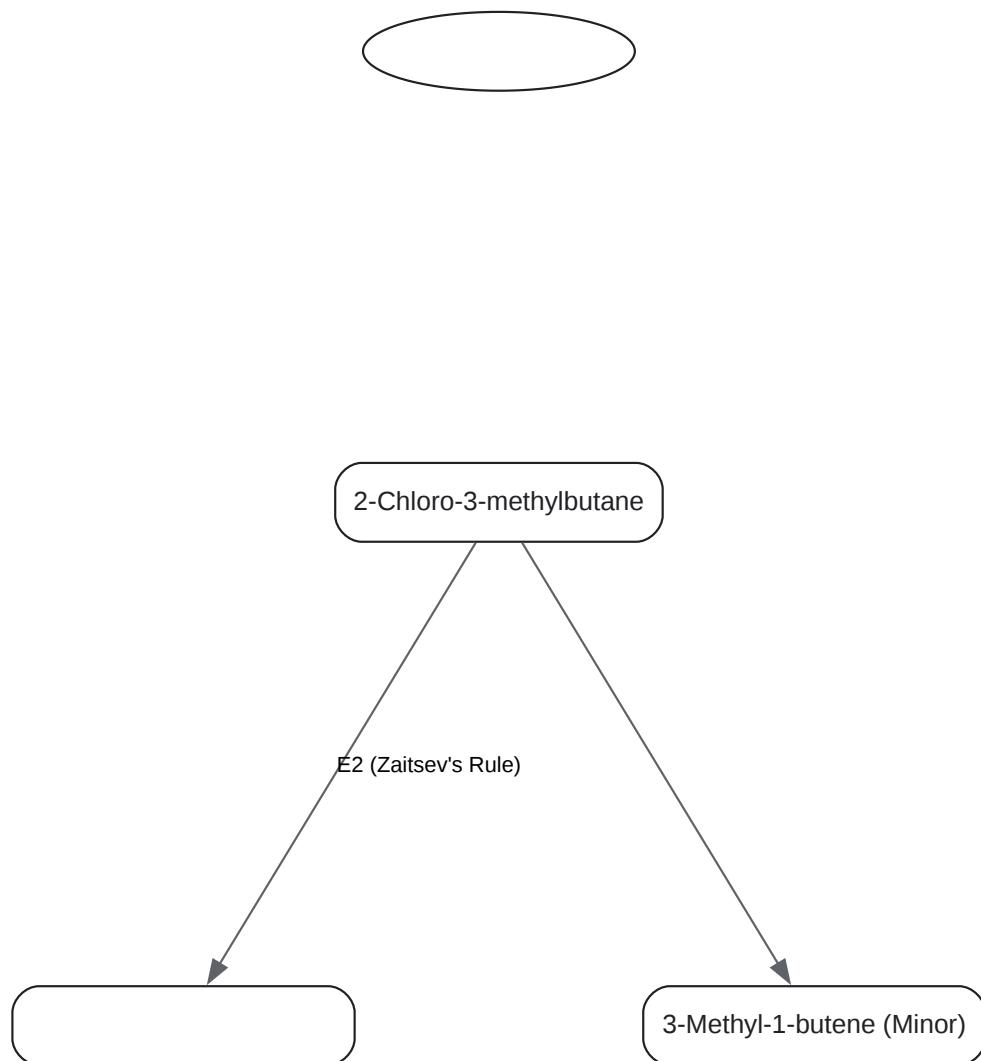
Experimental Protocol:

- Materials: **2-chloro-3-methylbutane**, sodium ethoxide, absolute ethanol.
- Procedure:
 - A solution of sodium ethoxide in absolute ethanol is prepared.
 - 2-chloro-3-methylbutane** is added to the ethanolic sodium ethoxide solution.
 - The mixture is heated under reflux for a specified period.
 - After cooling, the reaction mixture is worked up by pouring it into water and extracting the organic products with a suitable solvent (e.g., diethyl ether).
 - The organic extract is washed with water, dried over an anhydrous drying agent, and the solvent is removed.
 - The product mixture can be analyzed by gas chromatography (GC) to determine the ratio of the alkene products.

Quantitative Data:

Base/Solvent	Temperature	Major Product	Minor Product	Product Ratio (Major:Minor)
C ₂ H ₅ ONa / C ₂ H ₅ OH	Reflux	2-Methyl-2-butene	3-Methyl-1-butene	Data not available in searched literature

Reaction Pathway (Zaitsev Elimination):



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Caption: Zaitsev Elimination of **2-Chloro-3-methylbutane**.

When a sterically hindered base like potassium tert-butoxide is used, the major product of the E2 elimination is the less substituted and kinetically favored alkene, 3-methyl-1-butene

(Hofmann product).^{[5][8]} The steric bulk of the base makes it difficult to abstract a proton from the more sterically hindered secondary carbon, thus favoring abstraction from the primary methyl group.

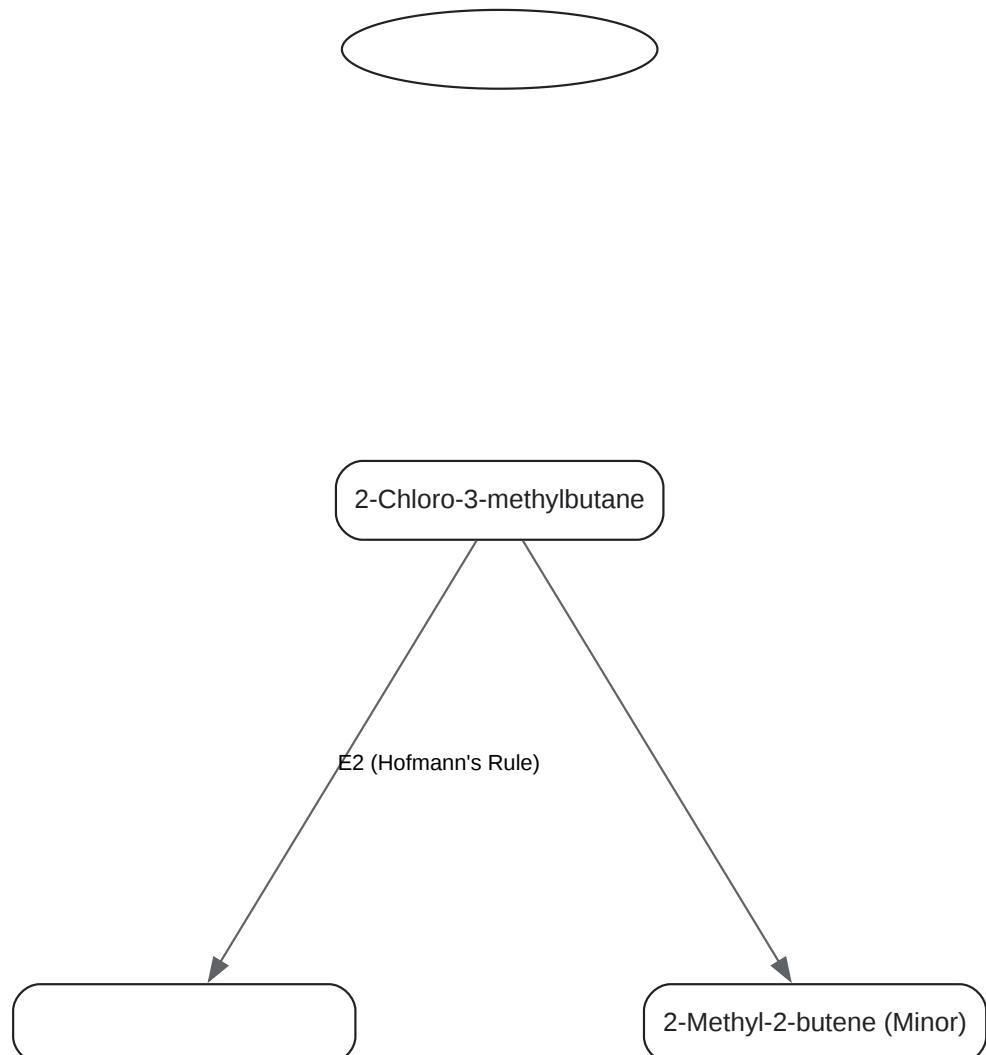
Experimental Protocol:

- Materials: **2-chloro-3-methylbutane**, potassium tert-butoxide, tert-butanol.
- Procedure:
 - A solution of potassium tert-butoxide in tert-butanol is prepared.
 - 2-chloro-3-methylbutane** is added to the solution.
 - The reaction is typically carried out at a controlled temperature (e.g., room temperature or gentle heating).
 - The work-up procedure is similar to that for the reaction with sodium ethoxide, involving quenching with water, extraction, washing, drying, and solvent removal.
 - The product distribution is determined by GC analysis.

Quantitative Data:

Base/Solvent	Temperature	Major Product	Minor Product	Product Ratio (Major:Minor)
(CH ₃) ₃ COK / (CH ₃) ₃ COH	Not specified	3-Methyl-1-butene	2-Methyl-2-butene	Data not available in searched literature

Reaction Pathway (Hofmann Elimination):



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Caption: Hofmann Elimination of **2-Chloro-3-methylbutane**.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-chloro-3-methylbutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated, published spectrum for **2-chloro-3-methylbutane** was not found in the searched literature, the expected chemical shifts and multiplicities can be predicted based on its structure and data from similar compounds.

¹H NMR (Predicted):

Protons	Chemical Shift (ppm)	Multiplicity	Coupling to
CH ₃ (on C4)	~0.9-1.1	Doublet	CH on C3
CH ₃ (on C2)	~1.5-1.7	Doublet	CH on C2
CH (on C3)	~1.8-2.2	Multiplet	CH ₃ on C4, CH on C2
CH (on C2)	~3.8-4.2	Multiplet	CH ₃ on C2, CH on C3

¹³C NMR (Predicted):

Carbon	Chemical Shift (ppm)
C1	~20-25
C4, C5	~15-20
C3	~30-35
C2	~60-65

Infrared (IR) Spectroscopy

The IR spectrum of **2-chloro-3-methylbutane** is expected to show characteristic absorptions for C-H and C-Cl bonds. Based on data for similar alkyl halides, the following peaks can be anticipated.[9][10]

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	2850-3000	Strong
C-H bend (alkane)	1350-1480	Medium
C-Cl stretch	600-800	Strong

Applications in Research and Industry

2-Chloro-3-methylbutane serves as a valuable intermediate in organic synthesis.[1] Its applications include its use as an alkylating agent to introduce the 3-methyl-2-butyl group into other molecules. While specific examples of its use in the synthesis of commercial drugs were not prominently found in the searched literature, alkyl halides, in general, are fundamental building blocks in the pharmaceutical industry.

Safety and Handling

2-Chloro-3-methylbutane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and irritating to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or established laboratory safety protocols. Always consult the relevant SDS before handling any chemical.

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